2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid
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Overview
Description
2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid is a compound with the molecular formula C20H22N2O3 and a molecular weight of 338.40 g/mol . This compound is notable for its applications in proteomics research and its unique structure, which includes a piperidine ring and a benzoic acid moiety .
Mechanism of Action
Target of Action
The primary targets of “2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid” are currently unknown . This compound is a specialty product used in proteomics research .
Biochemical Pathways
As a compound used in proteomics research, it may influence a variety of pathways depending on the context of the experiment .
Result of Action
Its effects would likely depend on the specific experimental context in which it is used .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of "this compound" .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid typically involves the reaction of 1-benzyl-4-piperidinylamine with a benzoic acid derivative under specific conditions. One common method includes the use of coupling reagents to facilitate the formation of the amide bond between the piperidine and benzoic acid components .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its structural properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine ring structure but lacks the benzoic acid moiety.
2-Amino-2-(1-Benzylpiperidin-4-yl)acetic acid: Contains a similar piperidine structure with different functional groups.
Uniqueness
2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid is unique due to its combination of a piperidine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in research and industry .
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(17-8-4-5-9-18(17)20(24)25)21-16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,23)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEINSDICLRSEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2C(=O)O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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